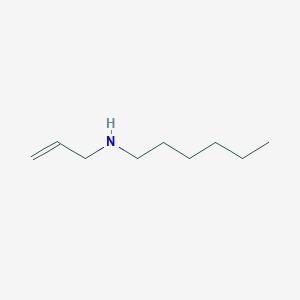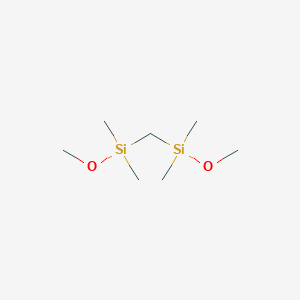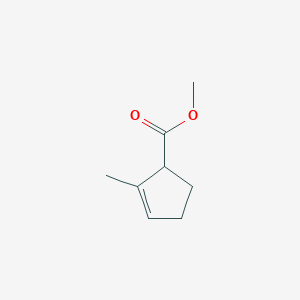![molecular formula C12H11N3O2 B14704146 1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione CAS No. 21675-34-3](/img/structure/B14704146.png)
1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde and a β-dicarbonyl compound. This reaction can be carried out under various conditions, including microwave irradiation and conventional heating . For instance, the condensation of isoflavone with 3-aminopyrazole yields 5,6-diarylpyrazolo[1,5-a]pyrimidines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis is promising for scaling up due to its efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the pyrazole moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which exhibit enhanced biological activities .
Scientific Research Applications
1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and microbial infections
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
5,6-Diarylpyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
6,7-Diarylpyrazolo[1,5-a]pyrimidines: Another class of compounds with similar synthetic routes and applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties and potential use in materials science.
Uniqueness
1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-a]pyrimidines .
Properties
CAS No. |
21675-34-3 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C12H11N3O2/c16-11-8-12(17)15-10(13-11)6-7-14(15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
BFYYSBMPQZJNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N2C1=NC(=O)CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



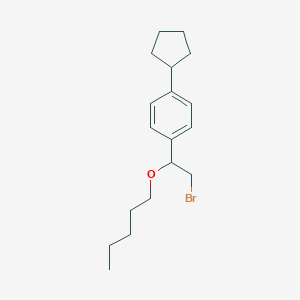
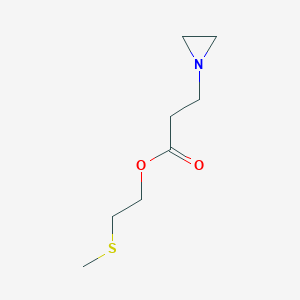
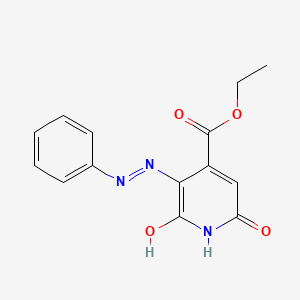
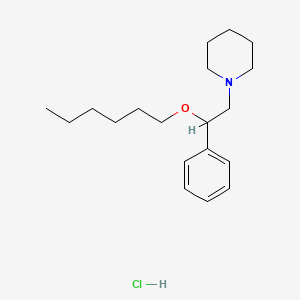
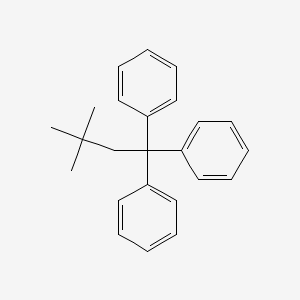
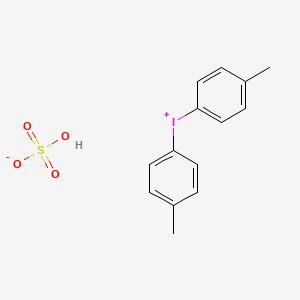
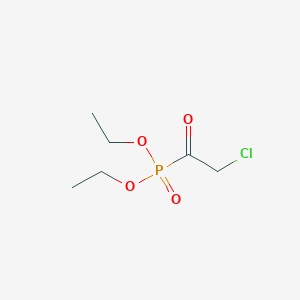
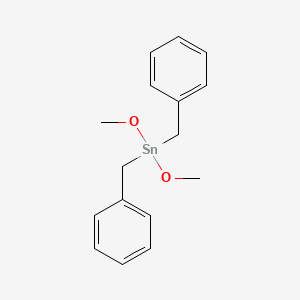
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
